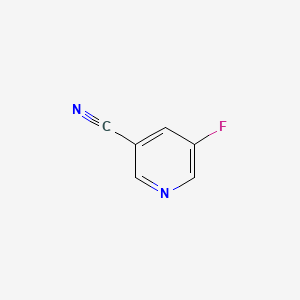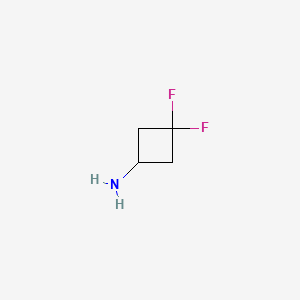
3,3-Difluorocyclobutanamine
Übersicht
Beschreibung
3,3-Difluorocyclobutanamine is a chemical compound with the empirical formula C4H7F2N . It is used in the preparation of piperazinyl antiviral agents as well as kinase inhibitors .
Molecular Structure Analysis
The molecular weight of 3,3-Difluorocyclobutanamine is 107.10 g/mol . The empirical formula (Hill Notation) is C4H7F2N . The InChI string isInChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2 . Physical And Chemical Properties Analysis
The molecular weight of 3,3-Difluorocyclobutanamine is 107.10 g/mol . The empirical formula (Hill Notation) is C4H7F2N . The InChI string isInChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2 .
Wissenschaftliche Forschungsanwendungen
Brain Tumor Imaging
The synthesis and evaluation of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) , analogs of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) , demonstrated potential for PET ligands in tumor detection. These compounds, especially [18F]16 and [18F]17, showed high uptake in the pancreas and significant retention in tumor tissue, suggesting their viability for imaging brain tumors. The findings indicate that these compounds, like anti-[18F]FACBC, are excellent candidates for imaging brain tumors due to the ratios of tumor uptake to normal brain uptake (Martarello et al., 2002).
Environmental Impact and Degradation
Research on Polyfluoroalkyl chemicals highlighted their widespread use in industrial and commercial applications and raised concerns about their environmental impact. The study focused on the microbial degradation of these compounds and how they transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. The review provided insights into the biodegradability studies and identified knowledge gaps, suggesting directions for future research in environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).
Radiation Dosimetry
The study on Biodistribution and Radiation Dosimetry of Anti-18F-FACBC in Humans assessed the whole-body radiation burden of anti-18F-FACBC. This synthetic leucine amino acid analog permits the evaluation of the L-amino acid transport system and provides insight into its whole-body radiation burden in humans, indicating acceptable dosimetry for imaging purposes (Nye et al., 2007).
Toxicogenomic Study
The toxicogenomic analysis of perfluorooctanoic acid (PFOA) revealed its impact on DNA methylation and alternative splicing in mouse liver. The study provided insights into the mechanisms of PFOA-mediated hepatotoxicity and pathogenesis, shedding light on the epigenetic alterations and mRNA splicing changes associated with exposure to PFOA (Wen et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-difluorocyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKATWUBDSJHPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626276 | |
| Record name | 3,3-Difluorocyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocyclobutanamine | |
CAS RN |
791061-00-2 | |
| Record name | 3,3-Difluorocyclobutanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Difluorocyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
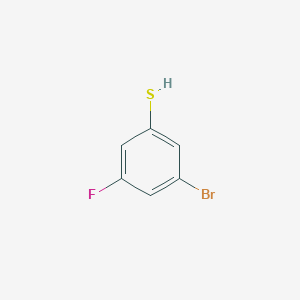
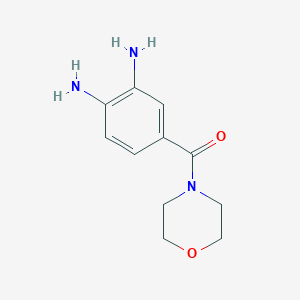
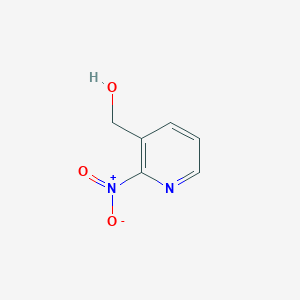
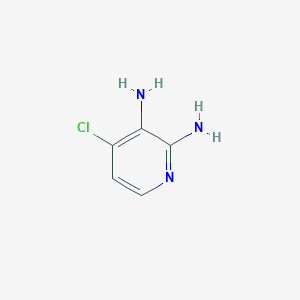
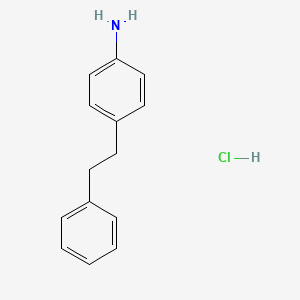
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

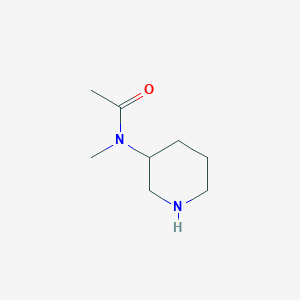
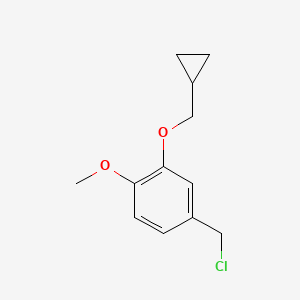
![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
